(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the conditions under which the synthesis occurs (temperature, pressure, etc.), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Techniques such as differential scanning calorimetry (DSC) can be used to study the compound’s thermal properties .Scientific Research Applications
Synthesis of α-aza-amino-acid Derivatives : This compound has been used in the preparation of α-aza-amino-acid derivatives, which are valuable in peptide synthesis. t-Butyl 3-alkyl- or -aralkyl carbazates, obtained through catalytic hydrogenation, were converted into α-aza-amino-acid esters and amides, as well as into ‘active esters’ of N-t-butoxycarbonyl-α-aza-amino-acids (Dutta & Morley, 1975).
Synthesis of Novel Nicotinic Acetylcholine Receptor Agonists : It's also involved in the synthesis of specific agonists for nicotinic acetylcholine receptors, which are important for neurological research (Jiang, Prasad, & Repič, 2009).
Study of Acid-Catalyzed Reactions in Organic Chemistry : Researchers have used this compound to study acid-catalyzed reactions of oxadispiro compounds, leading to insights into the chemistry of spirocyclopropane and norbornanes (Adam & Crämer, 1987).
Development of Non-Natural Spiro Hexane Amino Acids : It has facilitated the synthesis of spiro[2.3]hexane amino acids, analogs of γ-aminobutyric acid, which are significant in modulating GABAergic cascades in the human central nervous system (Yashin et al., 2017).
Ring Expansion Studies in Organic Chemistry : The compound's role in unique ring expansion of bicyclic ring systems to form functionalized 7-membered rings has been studied, highlighting important mechanistic aspects of organic reactions (Yasui, Ootsuki, Takayama, & Nagumo, 2017).
Investigation of Fatty Acid Amide Hydrolase Inhibitors : Research on alkylcarbamic acid esters, including the compound , as inhibitors of Fatty Acid Amide Hydrolase (FAAH) has been conducted, which is significant in the study of metabolic pathways (Vacondio et al., 2011).
Construction of 5-Aza-Spiro[2,4]Heptane Motif : The compound has been used in the stereoselective construction of 5-aza-spiro[2,4]heptane motifs via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which is relevant for drug discovery (Liu, He, Tao, Cai, & Wang, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMNOIJYTIEXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-15-7 |
Source
|
Record name | Carbamic acid, N-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955541-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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